2-(2,2-Dimethylcyclopentyl)acetic acid
Overview
Description
2-(2,2-Dimethylcyclopentyl)acetic acid is a chemical compound characterized by its unique cyclopentyl ring structure with two methyl groups and an acetic acid functional group. This compound is of interest in various scientific and industrial applications due to its structural properties and reactivity.
Scientific Research Applications
2-(2,2-Dimethylcyclopentyl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a potential inhibitor for specific biological targets.
Industry: The compound is used in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,2-Dimethylcyclopentyl)acetic acid typically involves the following steps:
Starting Material: The synthesis often begins with 2,2-dimethylcyclopentanol as the starting material.
Oxidation Reaction: The cyclopentanol undergoes oxidation to form the corresponding ketone, 2,2-dimethylcyclopentanone.
Grignard Reaction: The ketone is then reacted with a Grignard reagent, such as methylmagnesium bromide, to form the tertiary alcohol.
Hydrolysis: The tertiary alcohol is hydrolyzed to yield this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are critical for efficient production.
Chemical Reactions Analysis
Types of Reactions: 2-(2,2-Dimethylcyclopentyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or their derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed:
Oxidation Products: Carboxylic acids and their derivatives.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the reagents used.
Mechanism of Action
The mechanism by which 2-(2,2-Dimethylcyclopentyl)acetic acid exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological system and the specific reaction being studied.
Comparison with Similar Compounds
2-(2,2-Dimethylcyclopentyl)acetic acid is structurally similar to other cyclopentyl derivatives, such as 2-(2,2-Dimethylcyclopentyl)ethan-1-amine and 2,2-Dimethylcyclopentylcyclohexane. its unique acetic acid functional group sets it apart, providing distinct reactivity and applications. The presence of the acetic acid group allows for a wider range of chemical transformations compared to its counterparts.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications Its unique structure and reactivity make it a valuable tool in organic synthesis, biological studies, and drug development
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Properties
IUPAC Name |
2-(2,2-dimethylcyclopentyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-9(2)5-3-4-7(9)6-8(10)11/h7H,3-6H2,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAXZESAIRXYMDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC1CC(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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